Cas no 2231675-80-0 (5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde)
5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
- 5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde
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- Inchi: 1S/C9H7ClN2O/c1-12-4-6(5-13)9-7(12)2-3-8(10)11-9/h2-5H,1H3
- InChI Key: PVIZHNRHMOKRIL-UHFFFAOYSA-N
- SMILES: C12C(C=O)=CN(C)C1=CC=C(Cl)N=2
5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95081-100MG |
5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
2231675-80-0 | 95% | 100MG |
¥ 1,359.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95081-250MG |
5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
2231675-80-0 | 95% | 250MG |
¥ 2,178.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95081-500MG |
5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
2231675-80-0 | 95% | 500MG |
¥ 3,630.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95081-1G |
5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
2231675-80-0 | 95% | 1g |
¥ 5,438.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95081-5G |
5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
2231675-80-0 | 95% | 5g |
¥ 16,315.00 | 2023-04-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1541120-1g |
5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
2231675-80-0 | 98% | 1g |
¥9833 | 2023-03-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00777886-1g |
5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
2231675-80-0 | 97% | 1g |
¥7231.0 | 2023-03-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95081-100mg |
5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
2231675-80-0 | 95% | 100mg |
¥1358.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95081-250mg |
5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
2231675-80-0 | 95% | 250mg |
¥2176.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95081-500mg |
5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
2231675-80-0 | 95% | 500mg |
¥3627.0 | 2024-04-22 |
5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde Suppliers
5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Introduction to 5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS No. 2231675-80-0)
5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde, identified by its CAS number 2231675-80-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its biological activity and utility in drug discovery. The presence of a chloro substituent and an aldehyde functional group at the 3-position of the pyrrolopyridine core enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The structural features of 5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde contribute to its potential as a pharmacophore in the development of novel therapeutic agents. The pyrrolopyridine moiety is a common motif in bioactive molecules, particularly in kinase inhibitors and other targeted therapies. The chloro group at the 5-position and the methyl group at the 1-position provide additional opportunities for functionalization, enabling the synthesis of derivatives with tailored biological properties.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. 5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde has been explored in several research studies for its potential applications in oncology and inflammation. Its aldehyde group serves as a versatile handle for further chemical modifications, allowing researchers to attach various pharmacophoric elements or explore different binding modes with biological targets.
In particular, the aldehyde functionality has been utilized in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to introduce aryl or vinyl groups into the molecule. These modifications can lead to compounds with enhanced solubility, bioavailability, or target affinity. Additionally, the pyrrolopyridine core has been shown to interact with proteins through hydrogen bonding and hydrophobic interactions, making it an attractive scaffold for designing small-molecule inhibitors.
One notable area of research involving 5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently dysregulated in diseases such as cancer. By targeting specific kinases, inhibitors can modulate these pathways and restore normal cellular function. The structural flexibility of 5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde allows for the design of molecules that can selectively bind to active-site residues or allosteric pockets on kinase proteins.
Furthermore, studies have demonstrated the utility of this compound in developing anti-inflammatory agents. Inflammation is a hallmark of many chronic diseases, including arthritis and autoimmune disorders. Small molecules that can modulate inflammatory pathways have significant therapeutic potential. The pyrrolopyridine scaffold has been found to interact with various inflammatory mediators and signaling proteins, suggesting its role as a lead compound or building block for novel anti-inflammatory therapies.
The synthesis of 5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves multi-step organic transformations that highlight its synthetic accessibility. The key steps typically include cyclization reactions to form the pyrrolopyridine ring system followed by functional group interconversions to introduce the chloro and aldehyde groups. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields.
In conclusion,5-chloro-1-methyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS No. 2231675-80-0) is a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic opportunities, this compound is likely to play an increasingly important role in drug discovery and development.
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